2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is an intricate compound with promising applications. This compound falls under the category of heterocyclic compounds due to its 1,2,4-triazole ring, a structure known for its presence in various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis starts with commercially available 2-chlorobenzaldehyde and 2,6-dichlorobenzylamine.
Synthesis of Intermediate: : The initial step involves creating an intermediate through a nucleophilic substitution reaction where 2-chlorobenzaldehyde reacts with thiosemicarbazide in an ethanol solvent. This reaction forms 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Formation of Final Compound: : The intermediate is then reacted with 2,6-dichlorobenzylamine under acidic conditions to yield the final compound.
Industrial Production Methods
For industrial production, optimization of the synthetic route is vital. The process can be scaled up by:
Employing continuous flow reactors to maintain reaction consistency and efficiency.
Using environmentally friendly solvents and catalysts to adhere to green chemistry principles.
Ensuring rigorous purification steps, like recrystallization or chromatography, to achieve high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using agents like hydrogen peroxide or potassium permanganate, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: : It can participate in nucleophilic substitution reactions, replacing the thiol group with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amino derivatives.
Substitution Products: : Various substituted triazole derivatives.
Scientific Research Applications
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide has a range of scientific research applications, including:
Chemistry: : Used as a precursor in synthesizing more complex heterocyclic compounds.
Biology: : Acts as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: : Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Industry: : Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes like cytochrome P450, receptors like GABA (gamma-aminobutyric acid) receptors.
Pathways Involved: : Inhibiting enzyme activity, modulating receptor binding which results in altered physiological responses.
Comparison with Similar Compounds
Compared to other similar heterocyclic compounds:
Uniqueness: : The combination of the 1,2,4-triazole ring and the dichlorophenyl group gives it unique biological activities.
Similar Compounds
2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(2-chlorophenyl)-2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-5-2-1-4-9(10)15-22-23-16(24(15)20)26-8-13(25)21-14-11(18)6-3-7-12(14)19/h1-7H,8,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXAGOZRZSROPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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